molecular formula C12H15ClN2O2 B7600924 N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide

Cat. No.: B7600924
M. Wt: 254.71 g/mol
InChI Key: MSULYXAJGXOJGR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group and a cyclopropylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Preparation of 3-chloro-4-methoxyaniline: This can be achieved by nitration of 3-chloro-4-methoxytoluene followed by reduction of the nitro group to an amine.

    Formation of the acetamide: The 3-chloro-4-methoxyaniline is then reacted with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide.

    Introduction of the cyclopropylamino group: The final step involves the reaction of N-(3-chloro-4-methoxyphenyl)acetamide with cyclopropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the amide can be reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, while the cyclopropylamino group can affect its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the cyclopropylamino group, which can affect its biological activity and chemical properties.

    N-(3-chloro-4-methoxyphenyl)-2-(methylamino)acetamide: Has a methylamino group instead of a cyclopropylamino group, which can influence its pharmacokinetics and interactions with biological targets.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide is unique due to the presence of the cyclopropylamino group, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired characteristics.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(cyclopropylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-17-11-5-4-9(6-10(11)13)15-12(16)7-14-8-2-3-8/h4-6,8,14H,2-3,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSULYXAJGXOJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CNC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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